molecular formula C10H11BrFNO B13669662 2-(4-Bromo-3-fluorophenyl)-N,N-dimethylacetamide

2-(4-Bromo-3-fluorophenyl)-N,N-dimethylacetamide

Cat. No.: B13669662
M. Wt: 260.10 g/mol
InChI Key: NJCSOIGVWDEBCZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-N,N-dimethylacetamide is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, along with a dimethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-N,N-dimethylacetamide typically involves the reaction of 4-bromo-3-fluoroaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like tetrahydrofuran or dimethylformamide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Reduced amide derivatives and corresponding amines.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorophenylacetic acid
  • (4-Bromo-3-fluorophenyl)carbamic acid benzyl ester
  • 4-Bromo-2-fluorophenol

Uniqueness

2-(4-Bromo-3-fluorophenyl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)-N,N-dimethylacetamide

InChI

InChI=1S/C10H11BrFNO/c1-13(2)10(14)6-7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3

InChI Key

NJCSOIGVWDEBCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC(=C(C=C1)Br)F

Origin of Product

United States

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